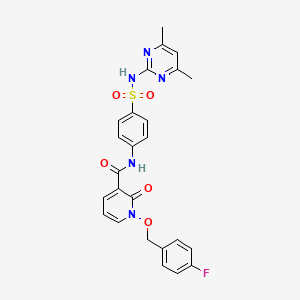

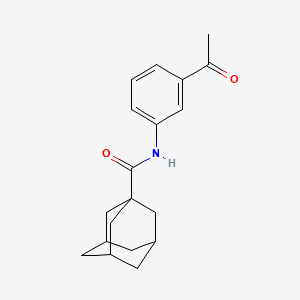

methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学研究应用

Anticancer Agent Development

The 1,2,4-triazole derivatives have been extensively studied for their anticancer properties. Compounds with this moiety have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making these derivatives valuable in the design of new anticancer agents.

Enzyme Inhibition

Molecular docking studies suggest that 1,2,4-triazole derivatives can bind effectively to the active sites of enzymes such as aromatase . This interaction can inhibit enzyme activity, which is a crucial strategy in treating diseases like cancer where enzyme overactivity contributes to disease progression.

Green Chemistry Applications

The synthesis of 1,2,4-triazole derivatives can be optimized under continuous-flow conditions, which is an environmentally benign approach . This method is atom economical, highly selective, and avoids the use of hazardous solvents, aligning with the principles of green chemistry for sustainable development.

Pharmacological Enhancements

The presence of the 1,2,4-triazole ring in pharmaceutical compounds can enhance their pharmacological profile. It can lead to better drug absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the efficacy and safety of the drugs .

Selective Cytotoxicity

Some 1,2,4-triazole derivatives exhibit selective cytotoxicity, meaning they can target cancer cells while sparing normal cells . This selectivity is vital for reducing the side effects of chemotherapy and improving patient outcomes.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring have also been reported to possess antimicrobial activity. They can act against a range of pathogenic bacteria and fungi, which is essential in the development of new antibiotics in an era of increasing antibiotic resistance .

作用机制

Target of Action

Compounds with similar structures, such as 1h-1,2,3-triazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that 1h-1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .

Biochemical Pathways

1h-1,2,3-triazole derivatives have been known to affect various biochemical pathways, depending on their specific targets .

Result of Action

1h-1,2,3-triazole derivatives have been known to exert various biological effects, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .

安全和危害

未来方向

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

属性

IUPAC Name |

methyl 3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S2/c1-20-12(17)11-10(2-3-21-11)22(18,19)16-5-9(6-16)4-15-8-13-7-14-15/h2-3,7-9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXAWGQKEWDDLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2854222.png)

![N-[[2-[4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2854223.png)

![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2854229.png)

![1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2854230.png)

![Benzo[d]thiazol-6-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2854232.png)

![1-(3-Chlorophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2854234.png)

![Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2854237.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2854238.png)

![2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2854240.png)